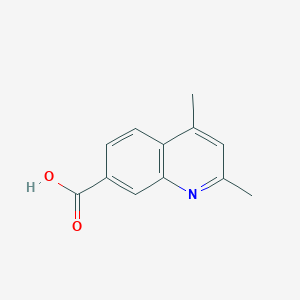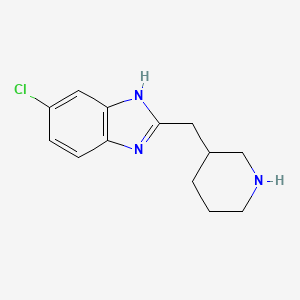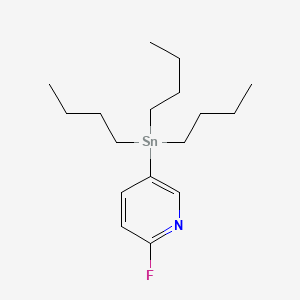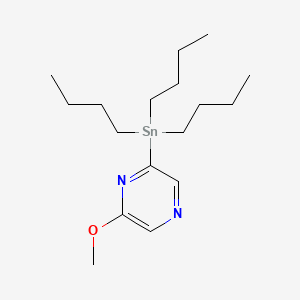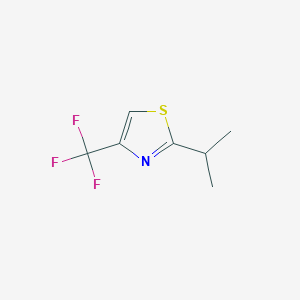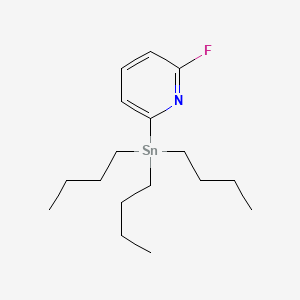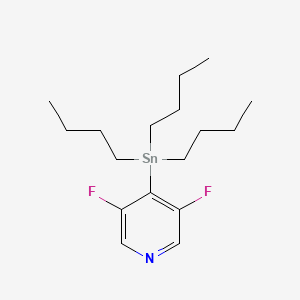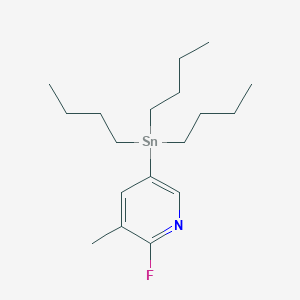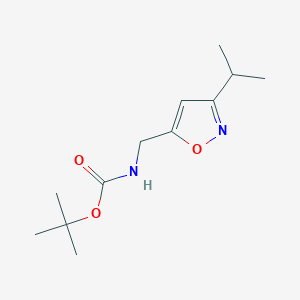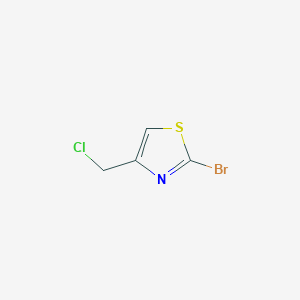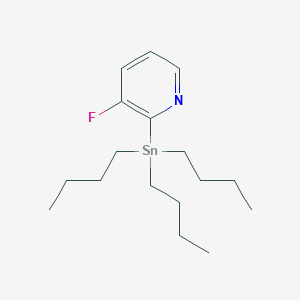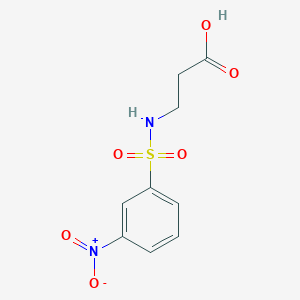
3-(3-Nitrophenylsulfonamido)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Nitrophenylsulfonamido)propanoic acid is an organic compound with the molecular formula C9H10N2O6S. It is characterized by the presence of a nitrophenyl group attached to a sulfonamido moiety, which is further connected to a propanoic acid chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenylsulfonamido)propanoic acid typically involves the reaction of 3-nitrobenzenesulfonyl chloride with β-alanine. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
化学反应分析
Types of Reactions
3-(3-Nitrophenylsulfonamido)propanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-(3-Aminophenylsulfonamido)propanoic acid.
Substitution: Various substituted sulfonamides.
Hydrolysis: 3-Nitrobenzenesulfonic acid and β-alanine.
科学研究应用
3-(3-Nitrophenylsulfonamido)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamido group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 3-(3-Nitrophenylsulfonamido)propanoic acid involves its interaction with biological targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The sulfonamido group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site .
相似化合物的比较
Similar Compounds
3-(4-Nitrophenylsulfonamido)propanoic acid: Similar structure but with the nitro group in the para position.
3-(2-Nitrophenylsulfonamido)propanoic acid: Similar structure but with the nitro group in the ortho position.
3-(3-Aminophenylsulfonamido)propanoic acid: The reduced form of 3-(3-Nitrophenylsulfonamido)propanoic acid.
Uniqueness
This compound is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with biological targets. This positioning can affect the compound’s ability to participate in specific chemical reactions and its potential biological activity .
属性
IUPAC Name |
3-[(3-nitrophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O6S/c12-9(13)4-5-10-18(16,17)8-3-1-2-7(6-8)11(14)15/h1-3,6,10H,4-5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGJFIPBEYNNCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588458 |
Source


|
| Record name | N-(3-Nitrobenzene-1-sulfonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953907-19-2 |
Source


|
| Record name | N-(3-Nitrobenzene-1-sulfonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

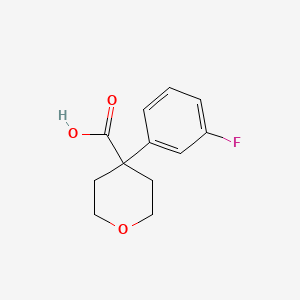
![Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1317833.png)
